![molecular formula C10H27NO2Si3 B14063691 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is a silicon-based compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminopropyl group attached to a silicon atom, which is further connected to a tetramethyl-disilaheptane backbone. The presence of both organic and inorganic components in its structure makes it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane typically involves the reaction of 3-aminopropyltriethoxysilane with other silicon-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the aminopropyl group to other functional groups.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanol derivatives, while substitution reactions can yield a variety of functionalized silanes .
Scientific Research Applications
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with various molecular targets. The aminopropyl group can form covalent bonds with other molecules, leading to the formation of stable complexes. The silicon atoms in the compound can also interact with metal oxides, enhancing the compound’s ability to modify surfaces and improve material properties .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A widely used silanization agent with similar functional groups.
Octa(3-aminopropyl)silsesquioxane: A compound with multiple aminopropyl groups, used for similar applications.
Uniqueness
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is unique due to its specific structural arrangement, which provides a balance between organic and inorganic components. This unique structure enhances its versatility and effectiveness in various applications compared to other similar compounds .
Properties
Molecular Formula |
C10H27NO2Si3 |
|---|---|
Molecular Weight |
277.58 g/mol |
InChI |
InChI=1S/C10H27NO2Si3/c1-15(2,3)12-10(13-16(4,5)6)14-9-7-8-11/h10H,7-9,11H2,1-6H3 |
InChI Key |
KBJCPMVINZFMLP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


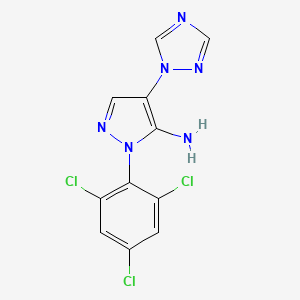

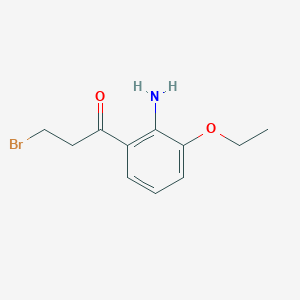
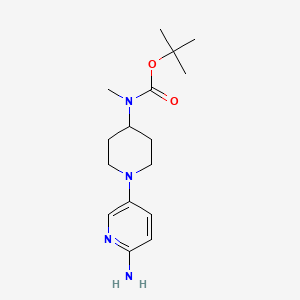
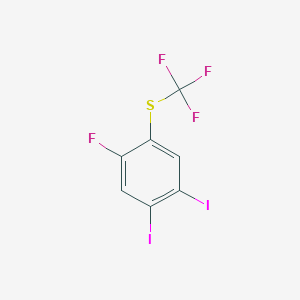
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)

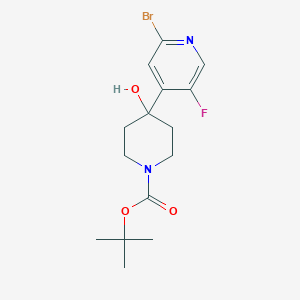
![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
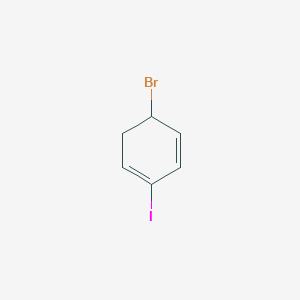
![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
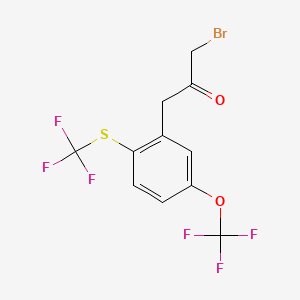
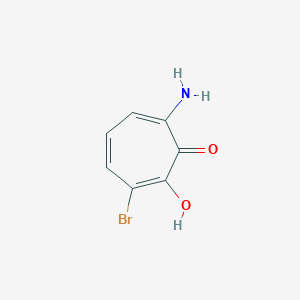
![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)
